molecular formula C20H23N3O2 B2656138 4-methyl-5-[2-(phenethylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 866156-81-2

4-methyl-5-[2-(phenethylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B2656138
CAS No.: 866156-81-2
M. Wt: 337.423
InChI Key: CQWMYAPQINKJRK-UHFFFAOYSA-N
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Description

4-methyl-5-[2-(phenethylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties, often used in medications for their sedative, anxiolytic, and muscle relaxant effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-[2-(phenethylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a benzodiazepine precursor with a phenethylamine derivative under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the specific requirements of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pH, and reactant concentrations is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-[2-(phenethylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the benzodiazepine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

4-methyl-5-[2-(phenethylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-5-[2-(phenethylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may modulate the activity of these receptors, leading to changes in neuronal signaling and resulting in its observed effects. The exact pathways and molecular targets can vary depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its use in treating anxiety disorders.

    Clonazepam: Used for its anticonvulsant and anxiolytic effects.

Uniqueness

4-methyl-5-[2-(phenethylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. These differences can influence its binding affinity, efficacy, and safety profile, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-methyl-5-[2-(2-phenylethylamino)acetyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-15-13-19(24)22-17-9-5-6-10-18(17)23(15)20(25)14-21-12-11-16-7-3-2-4-8-16/h2-10,15,21H,11-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWMYAPQINKJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1C(=O)CNCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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